(4S,5R)-4-Amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one;hydrochloride
Description
This compound is a pyrrolidin-2-one derivative characterized by a stereospecific (4S,5R) configuration, a tert-butyl group at position 1, and a 4-chloro-3-fluorophenyl substituent at position 3. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical research .
Key structural attributes:
- Steric bulk: The tert-butyl group may influence binding pocket interactions and metabolic stability.
- Halogenated aryl group: The 4-chloro-3-fluorophenyl moiety likely contributes to hydrophobic interactions and electronic effects in target binding.
- Chirality: The (4S,5R) configuration ensures stereoselective activity, critical for drug specificity.
Properties
IUPAC Name |
(4S,5R)-4-amino-1-tert-butyl-5-(4-chloro-3-fluorophenyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O.ClH/c1-14(2,3)18-12(19)7-11(17)13(18)8-4-5-9(15)10(16)6-8;/h4-6,11,13H,7,17H2,1-3H3;1H/t11-,13+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUNGBSYTUNPEV-STEACBGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(CC1=O)N)C2=CC(=C(C=C2)Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
The 4-chloro-3-fluorophenyl group is conserved across analogs, suggesting its critical role in target binding.
Salt Form Advantages :
- The hydrochloride salt of the target compound improves aqueous solubility, a feature absent in the methyl analog .
Heterocyclic Complexity :
- The pyrazolo-pyrimidine derivative () exhibits a multi-ring system, which may enhance target affinity but complicate synthetic accessibility .
Solubility vs. Bioavailability :
- The tetrahydrofuran-containing compound () demonstrates higher polarity due to hydroxyl groups, favoring solubility but possibly limiting membrane permeability .
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